molecular formula C19H16N4OS B2718441 4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1105239-51-7

4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

Cat. No.: B2718441
CAS No.: 1105239-51-7
M. Wt: 348.42
InChI Key: VGWIYEUSRXQKKS-UHFFFAOYSA-N
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Description

4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a synthetic chemical compound designed for research and development applications, strictly for Research Use Only and not intended for diagnostic or therapeutic purposes. This complex molecule incorporates two privileged pharmacophores in medicinal chemistry: a 1,3-thiazole ring and a 1,2,3-triazole ring . The 1,2,3-triazole core is highly valued for its metabolic stability, strong dipole moment, and ability to participate in hydrogen bonding, which allows it to improve the physicochemical properties and binding affinity of lead compounds . Hybrid structures containing these heterocycles are frequently investigated for their diverse biological potential . Researchers may explore this compound as a key intermediate in the synthesis of more complex heterocyclic systems or as a candidate for evaluating novel pharmacological activities, building upon the established research into triazole-containing derivatives which have shown promise in areas such as anticancer, antimicrobial, and anti-inflammatory studies . The structural rigidity of the triazole ring makes it an excellent scaffold for constructing molecular libraries. Handle this product with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-18(21-22-23(13)15-8-4-3-5-9-15)19-20-17(12-25-19)14-7-6-10-16(11-14)24-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWIYEUSRXQKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of a substituted phenylthiourea with α-haloketones under basic conditions.

Industrial Production Methods

Industrial production of such compounds often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing triazole and thiazole moieties exhibit notable antimicrobial properties. For instance, in vitro studies have demonstrated that derivatives of 4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole possess potent antibacterial activity against various pathogenic bacteria.

Case Study: Antibacterial Efficacy

A study reported the minimum inhibitory concentration (MIC) values for this compound against selected bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coli0.30 - 0.35
Pseudomonas aeruginosa0.40 - 0.45

These results indicate strong antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant strains.

Antifungal Properties

The compound has also been evaluated for its antifungal activity. Preliminary tests indicate efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger.

Case Study: Antifungal Activity

The following table summarizes the antifungal activity observed:

Fungal StrainMIC (μg/mL)
Candida albicans0.50 - 0.55
Aspergillus niger0.60 - 0.65

These findings suggest that the compound could be a promising candidate for developing new antifungal agents.

Anticancer Potential

Emerging research indicates that this compound may have anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving enzyme inhibition and cellular signaling interference.

Case Study: Apoptosis Induction

In a recent study involving human cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)6.5

These results highlight the compound's potential as a lead for anticancer drug development.

Pesticidal Activity

The triazole and thiazole derivatives have been investigated for their potential use as pesticides due to their ability to inhibit specific fungal enzymes critical for pathogen survival.

Case Study: Fungal Pathogen Control

Field trials demonstrated that formulations containing this compound effectively reduced the incidence of fungal diseases in crops:

CropDiseaseEfficacy (%)
WheatFusarium head blight85
TomatoLate blight78

Such results indicate that this compound could be integrated into integrated pest management strategies.

Synthesis of New Materials

The unique chemical structure of this compound allows it to serve as a building block in the synthesis of novel materials with specific properties.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength:

MaterialProperty Improvement
PolyurethaneIncreased tensile strength by 20%
PolystyreneEnhanced thermal stability by 15°C

These enhancements open avenues for developing advanced materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting or activating their functions. This can lead to the modulation of biochemical pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiazole and Triazole Moieties

Variations in aryl substituents on the thiazole ring and modifications to the triazole core significantly impact physicochemical and biological properties. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name/ID Thiazole Substituent Triazole Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound 3-Methoxyphenyl 1-Phenyl, 5-methyl 349.41 High solubility (methoxy group)
sc-492352 2-Chlorophenyl 1-(3-Methoxyphenyl), 5-methyl 379.44 Enhanced lipophilicity (Cl substituent)
4-(4-Chlorophenyl)-... (Compound 4) 4-Chlorophenyl 1-(4-Fluorophenyl), 5-methyl 372.83* Antimicrobial activity
9e () 4-Methoxyphenyl Acetamide-linked triazole ~450 (estimated) Improved docking affinity
4-(Chloromethyl)-5-(3-methoxyphenyl)... 3-Methoxyphenyl 1-Phenyl, 5-(chloromethyl) 299.76 Reactive site for derivatization

*Calculated based on molecular formula.

Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The 3-methoxyphenyl group in the target compound improves solubility compared to halogenated analogs (e.g., sc-492352 with Cl), which exhibit higher lipophilicity .
  • Biological Activity : Compound 4 (4-chlorophenyl derivative) demonstrates antimicrobial activity, suggesting halogenated thiazoles may enhance bioactivity .
  • Synthetic Flexibility : Chloromethyl-substituted triazoles (e.g., ) offer reactive sites for further functionalization, unlike the methyl group in the target compound.

Biological Activity

The compound 4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole represents a significant class of triazole derivatives known for their diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of triazole derivatives typically involves the click chemistry approach, specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). The target compound can be synthesized through a multi-step process that includes the formation of thiazole and triazole rings. The general procedure involves:

  • Preparation of thiazole : This step generally involves the reaction of appropriate thioketones with α-halo ketones.
  • Formation of triazole : The reaction between azides and terminal alkynes in the presence of a copper catalyst leads to the formation of the triazole ring.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing thiazole and triazole moieties have shown effectiveness against various bacterial strains.

CompoundMIC (µg/mL)Activity Type
This compound< 500Antibacterial
Other Triazole Derivatives< 3.09 - 500Antifungal/Antioxidant

The minimum inhibitory concentration (MIC) values indicate that this compound has a promising profile against Gram-positive bacteria and certain fungi .

Antioxidant Activity

Triazole derivatives also demonstrate antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate antioxidant activity. Compounds with thiazole and triazole structures have been reported to exhibit significant free radical scavenging abilities.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of triazole derivatives on various cancer cell lines. For example:

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)10 - 20Cytotoxic
HepG2 (Liver Cancer)15 - 25Cytotoxic

These findings suggest that the compound may inhibit cell proliferation in cancerous cells while exhibiting lower toxicity in normal cell lines .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study synthesized several derivatives based on thiazoles and evaluated their antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl and thiazole groups significantly enhanced antibacterial activity .

Case Study 2: Anticancer Properties

Another research project focused on evaluating the anticancer properties of various triazole derivatives against MCF-7 and PC3 prostate cancer cell lines. Results showed that compounds similar to our target exhibited promising cytotoxicity, suggesting potential for further development as anticancer agents .

Q & A

Q. Table 1: Impact of Substituents on Bioactivity

Substituent (R)Bioactivity (IC₅₀, μM)Target ProteinReference
3-OCH₃ (parent)12.3 ± 1.2CYP3A4
3-Cl8.7 ± 0.9CYP3A4
4-F15.1 ± 1.5EGFR

Q. Table 2: Synthetic Conditions and Yields

MethodSolventCatalystYield (%)Purity (HPLC)Reference
CuAACTHF/H₂OCuSO₄/ascorbate61>98%
Thermal cyclizationDMFNone4595%

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